molecular formula C12H10N2O2 B1493284 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile CAS No. 2098112-02-6

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile

Cat. No. B1493284
CAS RN: 2098112-02-6
M. Wt: 214.22 g/mol
InChI Key: RMJUPTIJUOCBLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile consists of a 5-membered oxazole ring attached to a phenyl ring through an ethoxy group. The oxazole ring is a heterocycle made up of one oxygen atom and one nitrogen atom .

Scientific Research Applications

Synthesis of New Chemical Entities

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile: serves as an intermediate in the synthesis of new chemical entities. Its oxazole ring is a versatile scaffold in medicinal chemistry, allowing for the creation of compounds with potential therapeutic benefits .

Biological Activity Profiling

Oxazole derivatives, including 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile , are studied for their wide spectrum of biological activities. Researchers synthesize various derivatives and screen them for antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Enantiomeric Excess Determination

In chiral synthesis, 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile can be used to determine enantiomeric excess, which is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy .

Transthyretin Amyloid Fibril Inhibition

Some oxazole derivatives have been assessed for their ability to inhibit transthyretin (TTR) amyloid fibrils, which are implicated in amyloidosis. While not directly mentioned for 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile , similar compounds have shown promise in this application .

Development of Tyrosine Kinase Inhibitors

The oxazole ring is present in many tyrosine kinase inhibitors. As a result, 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile could be a precursor in the development of new inhibitors that can be used in cancer therapy .

COX-2 Inhibition for Anti-Inflammatory Drugs

Compounds containing the oxazole moiety, like 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile , are part of the structure of COX-2 inhibitors, which are important in the development of anti-inflammatory drugs .

Antidiabetic Drug Development

The oxazole ring is a component of several antidiabetic drugs. Therefore, 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile may be valuable in synthesizing new antidiabetic medications that can help manage blood sugar levels .

Platelet Aggregation Inhibition

Oxazole derivatives are also known to act as platelet aggregation inhibitors. This application is significant in preventing thrombosis, and 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile could contribute to the creation of such therapeutic agents .

properties

IUPAC Name

5-(4-ethoxyphenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJUPTIJUOCBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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